N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine
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Overview
Description
N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Research has focused on the synthesis of derivatives related to N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and their evaluation against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of derivatives and evaluated their antiproliferative effects using the MTT assay method against four human cancer cell lines, identifying compounds with significant activity, highlighting the compound's potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anti-inflammatory Agents
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives aiming to explore their anti-inflammatory and analgesic activities. This research identified compounds with high inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory properties, which suggests potential for therapeutic application in controlling inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cholinesterase Inhibitors
Anikienko et al. (2004) explored the synthesis of 6-methyluracil and alloxazine derivatives, including piperazine groups, for anticholinesterase activity. Compounds with specific structural features demonstrated high anticholinesterase activity, revealing the compound's potential use in treating conditions associated with cholinesterase activity, such as Alzheimer's disease (Anikienko, Bychikhin, Kurochkin, Reznik, Akamsin, & Galyametdinova, 2004).
Photophysical Properties and Charge Transfer
Cuquerella, Miranda, and Bosca (2006) investigated the photophysical properties of norfloxacin and its derivatives, including the role of the piperazinyl group in the behavior of the quinoline ring. This study provides insights into the electronic structure and behavior of similar compounds, offering a foundation for designing fluorescent markers or probes in biological systems (Cuquerella, Miranda, & Bosca, 2006).
Antihypertensive Agents
Bayomi, Abdelal, El-Ashry, and Ghoneim (1999) synthesized a series of triazolopyrimidines with piperazine moieties, testing them for antihypertensive activity. This research identified compounds with promising antihypertensive effects, indicating the potential for developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-3-18-14-11-15(22-13(2)21-14)23-7-9-24(10-8-23)16(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJYOKEXBRKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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